molecular formula C13H19ClN2O B1398465 N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1246172-48-4

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1398465
M. Wt: 254.75 g/mol
InChI Key: BVLOZWPBBIZENI-UHFFFAOYSA-N
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Description

“N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound . It is also known as Prilocaine . Prilocaine is a local anesthetic used in dental procedures .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride and its derivatives have been explored for anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of neurodegenerative disorders like Alzheimer's disease. A study found that specific derivatives of this compound, particularly those with a bulky moiety in the para position, demonstrated substantial anti-AChE activity. This research indicates that these compounds could be potential antidementia agents (Sugimoto et al., 1990).

Inhibition of Synaptic Transmission

Research on structurally related compounds, such as AM404, which is an inhibitor of endocannabinoid transport, has shown effects on synaptic transmission in rat hippocampal neurons. These findings suggest that similar compounds may have applications in the modulation of synaptic transmission, although the connection to N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride specifically is less direct (Kelley & Thayer, 2004).

Soluble Epoxide Hydrolase Inhibition

Compounds including 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide, which are structurally similar to N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, have been identified as inhibitors of soluble epoxide hydrolase. This indicates potential applications in disease models, though the exact relevance to N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride needs further exploration (Thalji et al., 2013).

Drug Metabolism and Distribution Studies

Studies on the metabolic disposition and distribution of casopitant, a neurokinin-1 receptor antagonist which shares structural similarities with N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, provide insights into absorption, metabolism, and excretion patterns of similar compounds. This research is vital for understanding the pharmacokinetics of related drugs (Miraglia et al., 2010).

Local Anesthetic Agent Synthesis

The synthesis of carbon-14 labelled ropivacaine, a local anaesthetic agent, involves compounds related to N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride. This kind of research is crucial for developing new anesthetics and understanding their mechanisms (Sahlberg, 1987).

Anti-inflammatory Activity

Research into the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs, including those involving piperidine derivatives, contributes to understanding the anti-inflammatory potential of related compounds (Rajasekaran et al., 1999).

properties

IUPAC Name

N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-6-2-3-7-11(10)15-13(16)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLOZWPBBIZENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride

CAS RN

1246172-48-4
Record name 2-Piperidinecarboxamide, N-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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